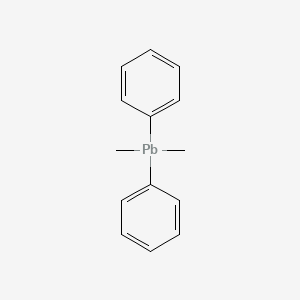
Dimethyldiphenyllead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyldiphenyllead is an organolead compound with the chemical formula (C6H5)2Pb(CH3)2 It consists of a lead atom bonded to two phenyl groups and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyldiphenyllead can be synthesized through several methods. One common approach involves the reaction of diphenyllead dichloride with methyl lithium or methyl magnesium bromide. The reaction typically proceeds as follows:
(C6H5)2PbCl2+2CH3Li→(C6H5)2Pb(CH3)2+2LiCl
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the organometallic reagents. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyldiphenyllead undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert this compound to lead metal and hydrocarbons.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead oxides and phenyl or methyl derivatives.
Reduction: Lead metal and hydrocarbons such as benzene or methane.
Substitution: Various substituted organolead compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its effects on biological systems, including its potential toxicity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which dimethyldiphenyllead exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The lead atom can form coordination complexes with various biomolecules, disrupting normal cellular functions. Additionally, the phenyl and methyl groups can participate in hydrophobic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyllead: Another organolead compound with four methyl groups bonded to lead.
Triphenyllead chloride: Contains three phenyl groups and one chloride bonded to lead.
Trimethyllead chloride: Comprises three methyl groups and one chloride bonded to lead.
Uniqueness
Dimethyldiphenyllead is unique due to its specific combination of phenyl and methyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
42169-20-0 |
|---|---|
Molekularformel |
C14H16Pb |
Molekulargewicht |
391 g/mol |
IUPAC-Name |
dimethyl(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2CH3.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H3; |
InChI-Schlüssel |
CDICTBYWHLIODK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




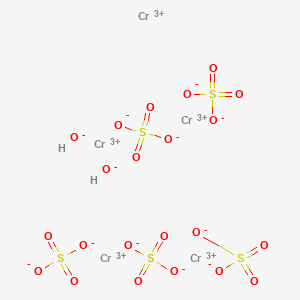


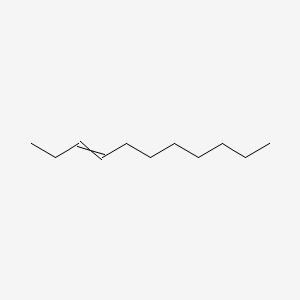
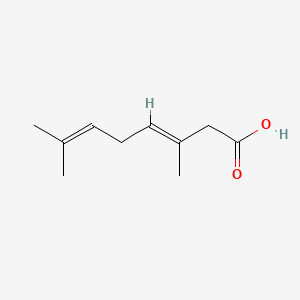
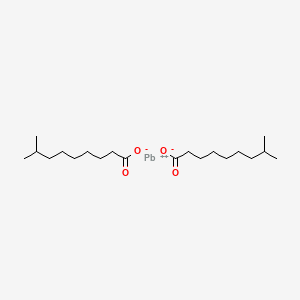
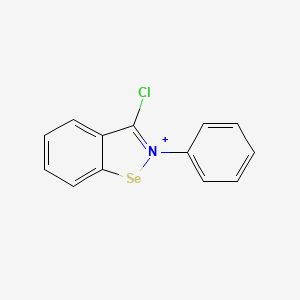
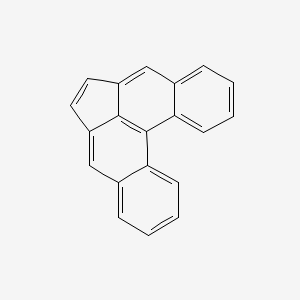
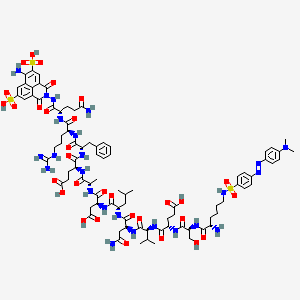
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)


